![molecular formula C15H14ClFN2O B5575363 N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5575363.png)

N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

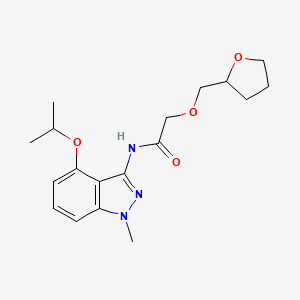

N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorophenyl)urea, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

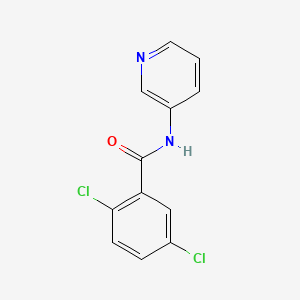

Antifungal Activity

N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorophenyl)urea derivatives have been studied for their antifungal properties. A study by Mishra et al. (2000) found that certain derivatives showed promising fungitoxic action against fungi like A. niger and F. oxyporum, which are significant in agricultural contexts (Mishra, Singh, & Wahab, 2000).

Solar Cell Efficiency

In the field of renewable energy, urea-doped ZnO films, which could be related to this compound, have been used as an electron transport layer in inverted polymer solar cells. A study by Wang et al. (2018) demonstrated that urea helps to passivate defects in ZnO films, significantly enhancing the efficiency of solar cells (Wang et al., 2018).

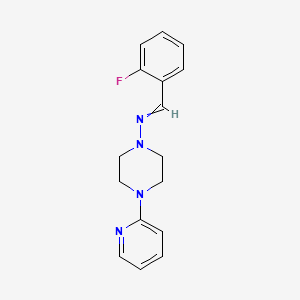

Plant Growth Regulation

A study by Xin-jian et al. (2006) synthesized novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, which exhibited good activity as plant growth regulators. This suggests potential agricultural applications for these compounds (Xin-jian, Xian-sheng, & Sheng, 2006).

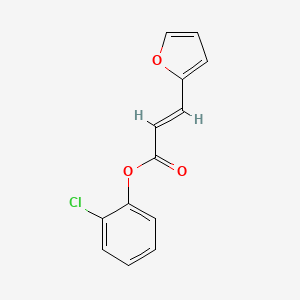

Selective Herbicide in Agriculture

Gardner et al. (1985) explored the use of N-cyclopropyl-N'-(2-fluorophenyl) urea, a compound similar to this compound, as a selective herbicide in grain sorghum. The study showed that certain analogs of this compound were effective in inhibiting weed growth without harming the sorghum (Gardner, Pilgram, Brown, & Bozarth, 1985).

Material Science and Chemistry

In material science, N,N'-diaryl urea has been used as a model system for studying aggregation phenomena in polymers. A study by Ricks et al. (2004) used N,N'-diphenyl urea derivatives to mimic the aggregated and unaggregated states of poly(phenyleneethynylenes) (Ricks, Shimizu, Smith, Bunz, & Shimizu, 2004).

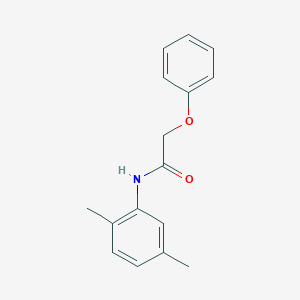

Synthesis of Hydroxamic Acids and Ureas

Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This provides a valuable method for chemical synthesis in organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O/c16-12-3-1-11(2-4-12)9-10-18-15(20)19-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFDJLMJBCZGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)NC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5575302.png)

![N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5575317.png)

![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)

![2-fluoro-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5575328.png)

![2-(2-pyridin-3-ylethyl)-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5575358.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide](/img/structure/B5575368.png)

![N-(3-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5575382.png)